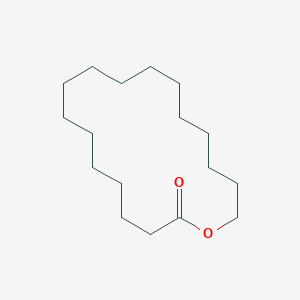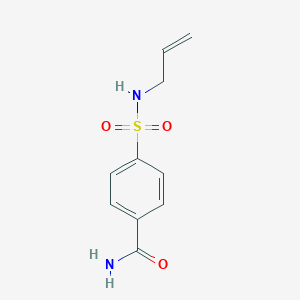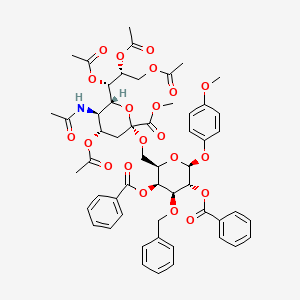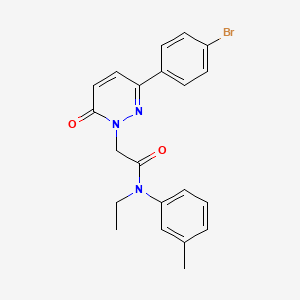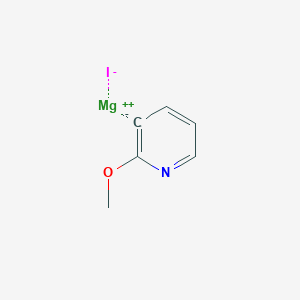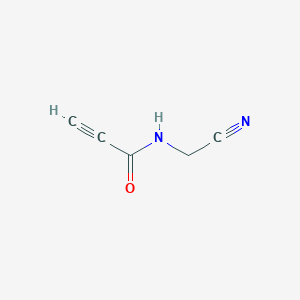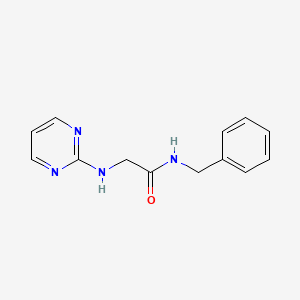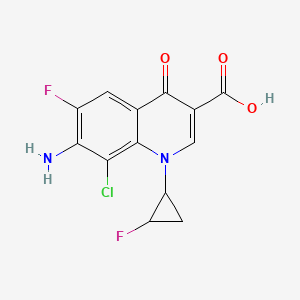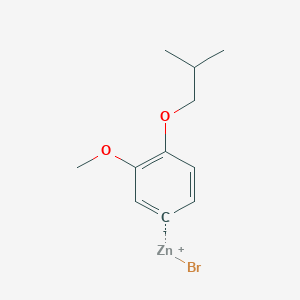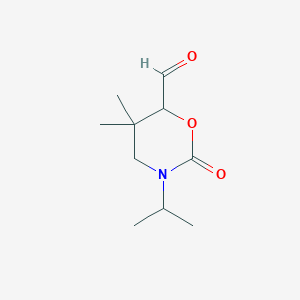
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is an organic compound with a complex structure that includes an oxazinane ring, an isopropyl group, and a carbaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable aldehyde under acidic conditions to form the oxazinane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
化学反応の分析
Types of Reactions
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxazinane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carboxylic acid.
Reduction: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-methanol.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
科学的研究の応用
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and interactions.
類似化合物との比較
Similar Compounds
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the aldehyde group.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl): Contains a different heterocyclic ring system.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
5,5-dimethyl-2-oxo-3-propan-2-yl-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-6-10(3,4)8(5-12)14-9(11)13/h5,7-8H,6H2,1-4H3 |
InChIキー |
WNOKWXAEGQRVCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C(OC1=O)C=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
